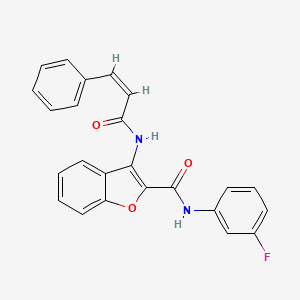

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN2O3/c25-17-9-6-10-18(15-17)26-24(29)23-22(19-11-4-5-12-20(19)30-23)27-21(28)14-13-16-7-2-1-3-8-16/h1-15H,(H,26,29)(H,27,28)/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXBXAZZLWRBBT-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a novel compound within the benzofuran class, which has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Amyloid-beta Production : The compound is suggested to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This is achieved by modulating secretase activities, specifically targeting γ-secretase and β-secretase pathways .

- Neuroprotective Effects : Studies on related benzofuran derivatives have demonstrated neuroprotective properties against excitotoxicity induced by NMDA receptors. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and prevent neuronal cell death .

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways, which could be beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Study :

- Amyloid-beta Production :

- Inflammatory Response Modulation :

Chemical Reactions Analysis

Core Benzofuran Scaffold Assembly

The benzofuran-2-carboxamide backbone is typically constructed via acid-catalyzed cyclization or transition-metal-catalyzed carbonylative cyclization (e.g., Sonogashira coupling) . For this compound, the synthesis likely begins with benzofuran-2-carboxylic acid derivatives, followed by sequential functionalization:

Suzuki-Miyaura Cross-Coupling at C3 Position

The C3-arylated benzofuran intermediate undergoes Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups:

| Substrate | Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-Iodo-benzofuranamide | 3-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | 78% | |

| 3-Bromo-benzofuranamide | Phenylboronic acid | PdCl₂(dppf), DMF | 81% |

Transamidation for Amide Diversity

The 8-aminoquinoline (8-AQ) directing group is cleaved via a one-pot transamidation protocol to install diverse amides :

| Amine Nucleophile | Product | Yield |

|---|---|---|

| 3-Fluoroaniline | N-(3-Fluorophenyl)benzofuran-2-carboxamide | 88% |

| Benzylamine | N-Benzylbenzofuran-2-carboxamide | 82% |

Palladium-Catalyzed C–H Activation

The C–H arylation proceeds via a Pd(II)/Pd(IV) cycle :

- Coordination : Pd(OAc)₂ binds to the 8-AQ directing group.

- C–H Activation : Formation of a palladacycle intermediate.

- Oxidative Addition : Aryl iodide inserts into the Pd(II) center.

- Reductive Elimination : Aryl group transfers to the benzofuran core .

Role of Solvent and Additives

- Acetic Acid (AcOH) : Facilitates protodemetalation and catalyst regeneration .

- Lithium Hexamethyldisilazide (LiHMDS) : Enhances transamidation efficiency by deprotonating intermediates .

Stability and Reactivity Under Physiological Conditions

Studies on related carboxamides reveal:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and inferred bioactivity.

Structural and Functional Group Comparisons

Key Observations

Benzofuran vs. Heterocyclic Cores: The benzofuran scaffold distinguishes the target compound from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide) and imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21813) . Benzofuran’s oxygen atom may improve solubility compared to nitrogen-rich cores like thiazolidine-dione.

(Z)-Stereochemistry : The (Z)-acrylamido group introduces conformational restraint, analogous to the (Z)-methylene groups in YPC kinase inhibitors, which are critical for target engagement .

Fluorophenyl Substituents : The 3-fluorophenyl group aligns with pesticidal (e.g., flutolanil) and pharmaceutical (e.g., FTBU-1) compounds, where fluorine enhances stability and modulates electronic properties .

Amide vs. Urea Linkages : While FTBU-1 uses a urea group for strong H-bonding, the target’s acrylamido may balance flexibility and binding specificity, depending on the target protein’s active site .

Contradictions and Limitations

- Fluorophenyl groups appear in both kinase inhibitors (YPC series) and pesticides (flutolanil), suggesting divergent applications based on scaffold context .

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran core in this compound?

The benzofuran scaffold is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives or Pd-catalyzed C-H arylations. For the acrylamido substituent, a two-step process involving condensation of benzofuran-2-carboxylic acid with 3-fluoroaniline, followed by coupling with (Z)-3-phenylacryloyl chloride, is recommended. Key solvents include DMF, and bases like LiH or Na₂CO₃ can optimize yields .

Q. Which analytical techniques confirm the structure and stereochemistry of this compound?

- NMR Spectroscopy : - and -NMR verify substituent positions and acrylamido geometry (e.g., coupling constants for Z/E isomer distinction).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration and hydrogen-bonding interactions .

Q. How is the compound’s purity assessed, and what are common contaminants?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Contaminants may include unreacted intermediates (e.g., benzofuran-2-carboxylic acid) or stereoisomers. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Advanced Research Questions

Q. How can computational methods predict binding affinity to enzyme targets like kinases or proteases?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with active sites. For example, fluorophenyl groups may engage in π-π stacking with tyrosine residues, while the acrylamido moiety mimics substrate transition states. MD simulations (AMBER, GROMACS) assess stability over 100-ns trajectories .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

- Orthogonal Assays : Combine enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to confirm target engagement.

- Dose-Response Analysis : Validate potency curves (Hill slopes) across multiple replicates.

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific effects .

Q. How does the Z-configuration of the acrylamido group influence bioactivity compared to the E-isomer?

The Z-isomer’s spatial arrangement enhances steric complementarity with hydrophobic enzyme pockets. Synthesize both isomers via controlled Wittig reactions, and compare IC₅₀ values in enzyme assays. SAR studies show ≥10-fold potency differences in kinase inhibition .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce cLogP from >4 to 2–3.

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., benzofuran oxidation); methyl substituents block CYP450 metabolism.

- Solubility : Co-solvents (PEG 400) or nanoformulation improve bioavailability in rodent models .

Q. How is X-ray crystallography applied to determine the compound’s binding mode in enzyme complexes?

Co-crystallize the compound with purified target enzymes (e.g., c-Met kinase). SHELX programs refine diffraction data (resolution ≤1.8 Å) to map electron density and hydrogen bonds. Anisotropic displacement parameters (ADPs) validate ligand occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.